2-Aminoisocytosine
Description
2,4-Diamino-6-hydroxypyrimidine (DAHP) is a heterocyclic organic compound with the molecular formula C₄H₆N₄O. It is a pyrimidine derivative featuring hydroxyl and amino functional groups at positions 6, 2, and 4, respectively. DAHP is primarily recognized as a selective and direct inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS), aromatic amino acid hydroxylases, and alkylglycerol monooxygenase . By depleting BH4 levels, DAHP has been widely utilized to study the role of BH4-dependent pathways in physiological and pathological processes, including neurotransmitter synthesis (e.g., serotonin), immune response modulation, and vascular function .
DAHP is synthesized via modified Traube methods, starting from guanidine hydrochloride and ethyl cyanoacetate, with phosphorus oxychloride (POCl₃) often employed for chlorination to yield intermediates like 2,4-diamino-6-chloropyrimidine . Its purity (99% or 98%) is critical for pharmaceutical and industrial applications, such as electrolysis and mineral processing .
Structure
3D Structure
Properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Record name | 2,4-diamino-6-hydroxypyrimidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58470-85-2 (sulfate) | |
| Record name | 2-Aminoisocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4049038 | |
| Record name | 2,4-Diamino-6-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,4-Diamino-6-hydroxypyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100643-27-4, 56-06-4, 143504-99-8 | |
| Record name | 2,6-Diamino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6-hydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoisocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-6-hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-6-hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Diamino-6-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diamino-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Diaminopyrimidin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOISOCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Diamino-6-hydroxypyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
286 °C | |
| Record name | 2,4-Diamino-6-hydroxypyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Sodium Methoxide-Catalyzed Synthesis in Methanol
A high-yielding method involves guanidine hydrochloride, ethyl cyanoacetate, and sodium methoxide in methanol:
Procedure :
-
Reagent Mixing : Guanidine hydrochloride (1.00 eq.) and sodium methoxide (1.10 eq.) are dissolved in methanol at 60–70°C.
-
Cyanoacetate Addition : Ethyl cyanoacetate (1.00 eq.) is added dropwise, followed by reflux for 3+ hours.
-
Workup : The solvent is concentrated, water is added, and pH is adjusted to 7 with glacial acetic acid at 0–10°C.
-
Isolation : Filtration and drying yield DAHP as a white solid.
Optimization Metrics :
-
Key Factor : Controlled temperature during pH adjustment minimizes byproducts like 2,4-diamino-5-nitroso derivatives.
Reaction Mechanism :
-
Deprotonation of ethyl cyanoacetate by NaOMe forms a resonance-stabilized enolate.
-
Nucleophilic attack on guanidine’s electrophilic carbon initiates cyclization, eliminating ethanol and ammonia.
Aqueous NaOH-Mediated Synthesis
An alternative employs guanidine hydrochloride, ethyl cyanoacetate, and aqueous NaOH under elevated temperatures:
Procedure :
-
Base Preparation : NaOH (50% aqueous) is mixed with guanidine hydrochloride (1.02 eq.).
-
Cyclization : Ethyl cyanoacetate (<1.00 eq.) is added, and the mixture is heated to 120–160°C to remove water.
-
Neutralization : The residue is dissolved in water, acidified with HCl, and treated with NaNO₂ to precipitate DAHP.
Performance Data :
-
Advantage : Eliminates organic solvents, reducing costs.
-
Challenge : Higher temperatures risk decomposition, necessitating precise thermal control.
Alternative Guanidine Precursors and Catalysts
Guanidine Nitrate-Based Synthesis
Substituting guanidine hydrochloride with nitrate enhances solubility and reaction kinetics:
Procedure :
-
Reaction : Guanidine nitrate (1.00 eq.), sodium methoxide (1.00 eq.), and ethyl cyanoacetate (1.00 eq.) in methanol are refluxed for 4 hours.
Comparative Analysis :
| Precursor | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| Guanidine HCl | NaOMe | MeOH | 96.2% | 99.1% |
| Guanidine nitrate | NaOMe | MeOH | 95% | 99% |
| Guanidine HCl | NaOH | H₂O | 80–82% | 97% |
Insight : Nitrate’s superior solubility in methanol reduces reaction time but offers marginally lower yield versus hydrochloride.
Byproduct Management and Purification Strategies
Nitroso Byproduct Formation
Under acidic or oxidative conditions, DAHP may form 2,4-diamino-5-nitroso-6-hydroxypyrimidine, detectable via reddish crystallization.
Mitigation :
-
pH Control : Maintaining neutrality (pH 7) during workup suppresses nitrosation.
-
Additives : Sodium thiosulfate (5–20 wt%) scavenges nitrosating agents in related syntheses.
Scalability and Industrial Adaptations
Pilot-Scale Production
A patented protocol outlines metric-ton production:
-
Batch Size : 100 kg guanidine nitrate → 127 kg DAHP.
-
Cost Efficiency : Methanol recovery via distillation reduces solvent expenses by 40%.
Economic Considerations :
-
Raw Material Cost : Guanidine nitrate ($5.00/25g) vs. hydrochloride ($21.10/10g).
-
Environmental Impact : Aqueous NaOH methods generate saline waste, necessitating treatment.
Characterization and Quality Control
Physicochemical Properties
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphorus oxychloride and ammonia are employed for substitution reactions
Major Products
The major products formed from these reactions include 2,4-diamino-6-chloropyrimidine and various substituted pyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
2,4-Diamino-6-hydroxypyrimidine exerts its effects by inhibiting GTP cyclohydrolase I, the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4). This inhibition leads to decreased synthesis of BH4, which in turn suppresses nitric oxide synthase activity and reduces the production of nitric oxide. The compound also decreases the expression of vascular cell adhesion molecule 1 (VCAM-1) in response to inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4-Diamino-6-Chloropyrimidine
- Structural Difference : Replacement of the hydroxyl group (-OH) at position 6 with chlorine (-Cl).
- Synthesis: DAHP is chlorinated using POCl₃ to produce 2,4-diamino-6-chloropyrimidine, a precursor for Suzuki reactions and antiviral agents .
- Applications : Unlike DAHP, the chloro derivative is more reactive in cross-coupling reactions, enabling its use in synthesizing bioactive molecules (e.g., antifolates, kinase inhibitors) . DAHP’s hydroxyl group limits its direct use in such reactions but enhances solubility for in vivo studies .
4,6-Diaminopyrimidine Derivatives
- Key Compounds: 4,6-Diamino-5-nitropyrimidine, 4,6-diamino-2-methylmercaptopyrimidine, and pyrimethamine.
- Functional Differences: Antiviral Activity: 4,6-Diaminopyrimidine derivatives act as nucleoside analogs, inhibiting viral replication by incorporating into nucleic acids. DAHP lacks direct antiviral activity but serves as a precursor for such derivatives . Enzyme Inhibition: DAHP specifically targets GTPCH, while pyrimethamine inhibits dihydrofolate reductase (DHFR) in parasites .
2,4-Diamino-5-Nitro-6-Hydroxypyrimidine
- Synthesis: Nitration of DAHP introduces a nitro group (-NO₂) at position 5, enhancing electrophilicity .
Functional Comparison with BH4 Pathway Modulators
Methotrexate (MTX)
- Mechanism : MTX inhibits DHFR, reducing tetrahydrofolate (THF) and indirectly affecting BH4 synthesis.
- Specificity : DAHP directly inhibits GTPCH, offering a more targeted approach to BH4 depletion compared to MTX’s broader folate pathway disruption .
L-Phenylalanine
- Interaction : L-Phenylalanine reverses DAHP-mediated GTPCH inhibition by competing for binding sites, highlighting DAHP’s reversible and substrate-sensitive inhibition mechanism .
Sepiapterin and BH4 Analogs
- Role: Sepiapterin bypasses GTPCH to replenish BH4, whereas DAHP suppresses endogenous BH4 synthesis. This contrast is exploited in studies dissecting BH4’s de novo synthesis vs. salvage pathways .
Pharmacokinetic and Pharmacodynamic Differences
- In contrast, analogs like N-acetylserotonin (NAS) affect both central and peripheral systems .
- Half-Life: DAHP induces rapid BH4 depletion (T₁/₂ < 12 hours) in peripheral tissues, with levels normalizing within 24 hours post-administration, reflecting its transient and reversible action .
Market and Regulatory Landscape
- Demand Drivers : DAHP’s pharmaceutical applications (e.g., intermediates for hypertension and cancer drugs) and industrial use in electrolysis drive a projected 5.0% CAGR growth (2024–2030) .
- Emerging Trends : Sustainable synthesis methods (e.g., eco-friendly chlorination) and APAC market expansion (driven by healthcare investments in India and China) distinguish DAHP from older analogs with less regulatory compliance .
Biological Activity
2,4-Diamino-6-hydroxypyrimidine (DAHP) is a significant compound in pharmacological research due to its role as a GTP cyclohydrolase I (GCH1) inhibitor. This enzyme is crucial in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor for various nitric oxide synthases (NOS). The inhibition of GCH1 by DAHP leads to a decrease in BH4 levels, subsequently affecting nitric oxide production and other biological pathways.
DAHP primarily functions by inhibiting GCH1, which prevents the de novo synthesis of BH4. The reduction of BH4 levels results in the downregulation of inducible nitric oxide synthase (iNOS) activity, impacting several physiological and pathological processes.
- Inhibition of Nitric Oxide Production : DAHP has been shown to suppress nitric oxide production in various cell types, including cytokine-activated fibroblasts and endothelial cells. This effect is attributed to its role as a cofactor antagonist, leading to reduced iNOS expression at both mRNA and protein levels .
- BH4-Independent Mechanism : Recent studies indicate that DAHP can downregulate iNOS expression independently of BH4 levels, suggesting additional mechanisms of action beyond simple cofactor depletion .
Biological Activity Summary
The biological activities of DAHP can be summarized as follows:
| Activity | Description |
|---|---|
| GCH1 Inhibition | Prevents the synthesis of tetrahydrobiopterin (BH4), affecting nitric oxide synthase activity. |
| Nitric Oxide Suppression | Reduces NO production in activated cells, impacting inflammatory responses. |
| iNOS Downregulation | Decreases iNOS mRNA and protein levels in various cell types, contributing to anti-inflammatory effects. |
Study 1: Effects on Macrophages
In a study involving interferon-gamma-activated murine peritoneal macrophages, DAHP was found to suppress iNOS expression significantly. This suppression occurred through mechanisms that did not rely on BH4, indicating that DAHP may have unique pathways influencing macrophage activation and function .
Study 2: NSAID-Induced Damage
Research has demonstrated that DAHP can mitigate gastrointestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs). In a controlled rat study, DAHP treatment prevented the formation of ulcers associated with indomethacin administration by modulating nitric oxide pathways and reducing intestinal permeability .
Research Findings
Recent findings highlight the potential therapeutic applications of DAHP in various conditions:
- Cancer Therapy : In ovarian and breast cancer models, suppression of GCH1 by DAHP sensitized tumors to PARP inhibitors, suggesting a role in enhancing the efficacy of existing cancer treatments .
- Inflammatory Conditions : The ability of DAHP to reduce NO production positions it as a candidate for treating inflammatory diseases where excessive NO contributes to pathology.
Q & A
Q. What are the key physicochemical properties of 2,4-Diamino-6-hydroxypyrimidine (DAHP) relevant to experimental design?
DAHP (C₄H₆N₄O, MW 126.1) has a pKa of 3.5, influencing its solubility and stability in aqueous buffers. It is supplied as a crystalline solid and is soluble in organic solvents like DMSO (14.6 mg/mL) and ethanol (50 µg/mL), but aqueous solubility in PBS (pH 7.2) is limited to ~3.3 mg/mL. Storage at -20°C ensures stability for ≥4 years. For biological experiments, stock solutions should be prepared in inert gas-purged solvents to prevent degradation, and residual organic solvents must be minimized to avoid confounding effects .
Q. How does DAHP inhibit nitric oxide (NO) synthesis in cellular models?
DAHP selectively inhibits GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in tetrahydrobiopterin (BH4) biosynthesis. BH4 is a cofactor for nitric oxide synthase (NOS). By depleting BH4, DAHP suppresses NO production in macrophages and endothelial cells. Typical protocols involve treating cells with 1–10 mM DAHP for 6–24 hours, with controls for BH4 supplementation to confirm specificity .
Q. What analytical methods are recommended for quantifying DAHP in experimental samples?
High-performance liquid chromatography (HPLC) with UV detection is the standard method for DAHP quantification in complex matrices like food simulants or biological fluids. Separation is achieved using a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 3–4). Validation parameters include a detection limit of 0.1 µg/mL and recovery rates >90% .
Advanced Research Questions
Q. How does the dual inhibition mechanism of DAHP on GTP cyclohydrolase I influence experimental outcomes in different biological systems?
DAHP inhibits GTPCH via two mechanisms:
- GFRP-dependent feedback inhibition (low concentrations, ~0.1–1 mM): DAHP mimics BH4, binding to GTPCH Feedback Regulatory Protein (GFRP) to suppress enzyme activity.
- Direct substrate competition (high concentrations, >5 mM): DAHP competes with GTP for the enzyme’s active site.
Tissues with high GFRP expression (e.g., vascular smooth muscle) are more sensitive to low DAHP doses, whereas systems with low GFRP require higher doses for inhibition. This duality necessitates tissue-specific dose optimization and controls for GFRP expression levels .
Q. What experimental strategies can resolve contradictions in DAHP efficacy across studies involving BH4-dependent pathways?
Discrepancies in DAHP efficacy often arise from variability in:
- Cell/tissue-specific GFRP expression : Quantify GFRP mRNA via RT-PCR or protein via immunoblotting to correlate with DAHP sensitivity.
- BH4 salvage pathways : Use BH4-deficient cell lines (e.g., hph-1 mice) or co-treat with BH4 synthesis inhibitors (e.g., methotrexate) to isolate de novo synthesis effects.
- Experimental duration : Short-term assays (<6 hours) may miss BH4 depletion; extend treatment to 24 hours for robust inhibition .
Q. How can DAHP be optimized as a depressant in mineral separation processes, and what methodological considerations are critical?
In flotation-based separation of chalcopyrite and molybdenite, DAHP acts as an environmentally friendly depressant by selectively adsorbing onto chalcopyrite surfaces. Key parameters include:
- pH optimization : Effective between pH 8–10, where DAHP’s hydroxyl group interacts with metal oxides.
- Dosage : 50–100 mg/L achieves >90% chalcopyrite depression while minimizing molybdenite loss.
- Competitive adsorption studies : Use XPS or FTIR to confirm DAHP’s binding specificity and exclude interference from other reagents (e.g., collectors like xanthates) .
Methodological Notes and Best Practices
- Handling : DAHP may cause respiratory irritation (H335) or dizziness (H336). Use PPE (gloves, lab coat) and work in a fume hood .
- Solubility challenges : For in vivo studies, prepare DAHP in saline via sonication and filter-sterilize (0.2 µm) to ensure homogeneity .
- Negative controls : Include BH4-rescued groups to confirm that observed effects (e.g., reduced NO) are due to GTPCH inhibition and not off-target toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
